



## Application Note: Spectrophotometric Assay for Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin

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#### **Abstract**

This application note provides a comprehensive protocol for a spectrophotometric assay to determine the inhibitory activity of cilastatin on Dehydropeptidase-I (DHP-I). DHP-I is a crucial enzyme in the metabolism of carbapenem antibiotics, such as imipenem. Cilastatin is a potent DHP-I inhibitor co-administered with imipenem to prevent its renal degradation.[1] The described assay relies on monitoring the hydrolysis of imipenem by DHP-I, which results in a decrease in absorbance at 298 nm. This method allows for the determination of key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of cilastatin.

### Introduction

Dehydropeptidase-I (DHP-I), a zinc-metalloenzyme found on the brush border of proximal renal tubules, is responsible for the hydrolysis and inactivation of imipenem, a broad-spectrum carbapenem antibiotic.[2][3] To overcome this rapid degradation, imipenem is clinically administered with cilastatin, a potent and specific competitive inhibitor of DHP-I.[2][3] Cilastatin's inhibitory action ensures the therapeutic efficacy of imipenem by increasing its bioavailability and protecting the kidneys from potential toxicity associated with high concentrations of imipenem metabolites.[1]



This document details a robust and reliable spectrophotometric assay for quantifying the inhibition of DHP-I by cilastatin, providing researchers with a tool to study the kinetics of this interaction.

## **Principle of the Assay**

The spectrophotometric assay is based on the enzymatic hydrolysis of the  $\beta$ -lactam ring in imipenem by DHP-I. This cleavage leads to a decrease in the absorbance of the solution at 298 nm. The rate of this absorbance decrease is directly proportional to the DHP-I enzyme activity. In the presence of cilastatin, a competitive inhibitor, the rate of imipenem hydrolysis is reduced. By measuring the initial reaction velocities at various concentrations of cilastatin, one can determine its IC50 and Ki values, thereby quantifying its inhibitory potency.

## **Materials and Reagents**

- Purified renal Dehydropeptidase-I (from porcine or human kidney)
- Imipenem
- Cilastatin
- 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1
- UV-transparent 96-well plates or quartz cuvettes
- UV-Vis spectrophotometer with temperature control, capable of kinetic measurements at 298
   nm

# Experimental Protocols Reagent Preparation

- MOPS Buffer (e.g., 50 mM, pH 7.1): Prepare a stock solution of MOPS buffer and adjust the pH to 7.1 using NaOH or HCl.
- DHP-I Enzyme Stock Solution: Reconstitute or dilute purified DHP-I in MOPS buffer to a stock concentration suitable for the assay. The final enzyme concentration should be optimized to provide a linear rate of substrate hydrolysis for at least 2.5 minutes.



- Imipenem Stock Solution: Prepare a stock solution of imipenem in MOPS buffer. A range of dilutions will be necessary for determining the Michaelis-Menten constants.
- Cilastatin Stock Solution: Prepare a stock solution of cilastatin in MOPS buffer. Create a series of dilutions to cover a range of concentrations for the inhibition assay.

# Determination of Michaelis-Menten Constants (Km and Vmax) for Imipenem

- Prepare a series of reaction mixtures in UV-transparent wells or cuvettes, each containing MOPS buffer and a different concentration of imipenem (e.g., ranging from 1.25 to 3.3 mM).
   [3]
- Equilibrate the reaction mixtures and the DHP-I enzyme solution to 37°C.
- Initiate the reaction by adding a fixed amount of DHP-I enzyme (e.g., 1  $\mu$ g in a 250  $\mu$ L reaction volume) to each well/cuvette.[3]
- Immediately begin monitoring the decrease in absorbance at 298 nm for 2.5 minutes, with readings taken at short intervals (e.g., every 15 seconds).[3]
- Calculate the initial velocity (V<sub>0</sub>) of the reaction for each imipenem concentration from the linear portion of the absorbance versus time plot.
- Plot the initial velocities ( $V_0$ ) against the corresponding imipenem concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

## DHP-I Inhibition Assay: Determination of IC50 and Ki for Cilastatin

- Prepare reaction mixtures containing MOPS buffer, DHP-I enzyme, and a fixed concentration of imipenem (ideally at or below its Km value).
- Add varying concentrations of cilastatin to the reaction mixtures. Include a control reaction with no cilastatin.



- Pre-incubate the DHP-I enzyme with the different concentrations of cilastatin for 5-10 minutes at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding the imipenem substrate.
- Monitor the decrease in absorbance at 298 nm over time as described in section 4.2.
- Calculate the initial velocity for each cilastatin concentration.
- Determine the percentage of inhibition for each cilastatin concentration relative to the control reaction (0% inhibition).
- Plot the percentage of inhibition against the logarithm of the cilastatin concentration and fit the data to a dose-response curve to obtain the IC50 value.
- The inhibition constant (Ki) for a competitive inhibitor can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the concentration of imipenem used in the assay and Km is the Michaelis-Menten constant for imipenem.

#### **Data Presentation**

The following tables present typical kinetic parameters for the hydrolysis of imipenem by human DHP-I and the inhibitory constants for cilastatin. These values serve as a reference for expected experimental outcomes.

Table 1: Michaelis-Menten Kinetic Parameters for Imipenem Hydrolysis by Human DHP-I

| Parameter | Value   | Reference |
|-----------|---------|-----------|
| Km        | 1.25 mM | [3]       |

| Vmax/Km | 6.24 |[3] |

Table 2: Inhibitory Constants for Cilastatin against DHP-I

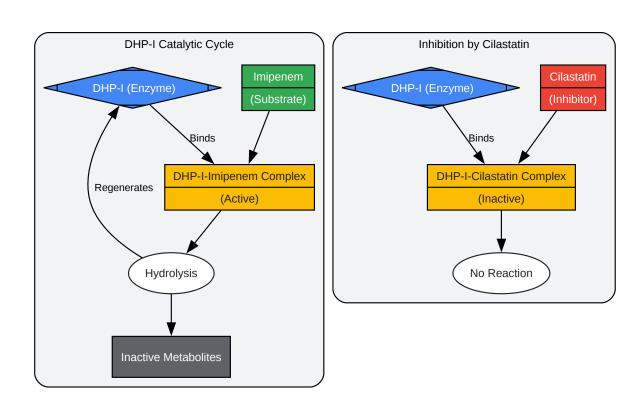


| Parameter | Value   | Reference |
|-----------|---------|-----------|
| Ki        | ~0.1 µM | [1]       |

| IC50 | Varies with substrate concentration | - |

### **Visualizations**

## **Mechanism of DHP-I Inhibition by Cilastatin**

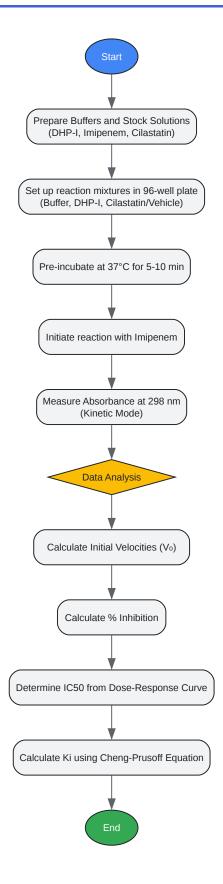


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Caption: Mechanism of competitive inhibition of DHP-I by cilastatin.

### **Experimental Workflow**





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Caption: Workflow for the spectrophotometric DHP-I inhibition assay.



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